N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine
Overview
Description
N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years. Despite its reputation as a party drug, MDMA has shown potential in scientific research applications, particularly in the fields of psychiatry and neuroscience.
Mechanism of Action
N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are neurotransmitters that regulate pleasure and arousal. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and increased sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. In addition to increasing neurotransmitter levels, this compound also increases heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses or in combination with other drugs.
Advantages and Limitations for Lab Experiments
N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it produces consistent and predictable effects, making it useful for studying the brain and behavior. However, this compound is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of this compound in research is controversial, as it is often associated with recreational drug use.
Future Directions
There are several future directions for research on N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine. One area of interest is the use of this compound in combination with psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of interest is the use of this compound as a tool for studying the brain and behavior, particularly in the areas of social cognition and empathy. Finally, researchers are also interested in developing safer and more effective versions of this compound that can be used in clinical settings.
Scientific Research Applications
N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-2-(4-methoxyphenyl)ethanamine has shown potential in scientific research applications, particularly in the fields of psychiatry and neuroscience. Studies have shown that this compound can be effective in treating post-traumatic stress disorder (PTSD) and other psychiatric disorders. This compound has also been shown to increase empathy and social bonding, making it a potential tool for couples therapy and other forms of interpersonal therapy.
properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methyl]-2-(4-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-23-16-5-2-14(3-6-16)8-9-21-12-17-11-18(22-26-17)15-4-7-19-20(10-15)25-13-24-19/h2-7,10-11,21H,8-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFZCUGOZMUONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=NO2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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